molecular formula C17H13ClO2 B11839095 6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one CAS No. 88952-83-4

6-Chloro-8-methyl-2-(2-methylphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11839095
CAS No.: 88952-83-4
M. Wt: 284.7 g/mol
InChI Key: YOPGLEJUERANGM-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-2-(o-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-2-(o-tolyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-2-(o-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-2-(o-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various applications.

    4-Hydroxycoumarin: A precursor for anticoagulant drugs like warfarin.

    6-Chloro-4H-chromen-4-one: Shares structural similarities but lacks the methyl and o-tolyl groups.

Uniqueness

6-Chloro-8-methyl-2-(o-tolyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chromenone derivatives.

Properties

CAS No.

88952-83-4

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

6-chloro-8-methyl-2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C17H13ClO2/c1-10-5-3-4-6-13(10)16-9-15(19)14-8-12(18)7-11(2)17(14)20-16/h3-9H,1-2H3

InChI Key

YOPGLEJUERANGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)C

Origin of Product

United States

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